N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide
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Overview
Description
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, which is known for its stability and biological activity, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 5,7-dimethyl-1,3-benzoxazole with 2-methylphenylamine, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens can be introduced.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antioxidant properties.
Material Science: The compound’s stability makes it a candidate for use in the development of new materials with specific electronic properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar compounds include:
5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline: This compound shares the benzoxazole ring but lacks the nitro group, making it less reactive in certain chemical reactions.
N-(phenyl)-1,3,4-thiadiazole-2-amine: This compound has a similar structure but contains a thiadiazole ring instead of a benzoxazole ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C23H19N3O4/c1-13-9-15(3)21-20(10-13)25-23(30-21)17-8-7-14(2)19(12-17)24-22(27)16-5-4-6-18(11-16)26(28)29/h4-12H,1-3H3,(H,24,27) |
InChI Key |
OIYNIULYIODNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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